molecular formula C14H20ClNO2 B5180253 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine

4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine

Cat. No.: B5180253
M. Wt: 269.77 g/mol
InChI Key: LZHSZNNJIKUNGN-UHFFFAOYSA-N
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Description

4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine is an organic compound with the molecular formula C14H20ClNO2 It is a morpholine derivative with a chlorinated phenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine typically involves the reaction of 2-chloro-4-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or demethylated derivatives.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted morpholine compounds.

Scientific Research Applications

4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine involves its interaction with specific molecular targets. The phenoxypropyl group can interact with various receptors or enzymes, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine
  • 3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde

Uniqueness

4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine is unique due to its specific substitution pattern and the presence of both a morpholine ring and a chlorinated phenoxy group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-12-3-4-14(13(15)11-12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHSZNNJIKUNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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